REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:19])[O:10][CH2:11]C(OC(C)(C)C)=O)=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:19])[O:10][CH3:11])=[CH:4][CH:3]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction was concentrated
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Type
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CUSTOM
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Details
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the residue was partitioned with EtOAc (75 mL) and saturated NaHCO3 (50 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |